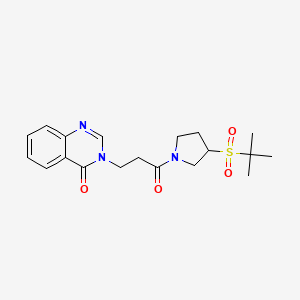

3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-19(2,3)27(25,26)14-8-10-21(12-14)17(23)9-11-22-13-20-16-7-5-4-6-15(16)18(22)24/h4-7,13-14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIPIHZRXWLCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives.

Attachment of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group can be introduced through sulfonylation reactions using tert-butylsulfonyl chloride and a suitable base.

Final Coupling Step: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and bases like sodium hydride (NaH) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related quinazoline derivatives highlights key differences in substituents and biological activity:

Key Observations

Substituent Impact on Activity: The tert-butylsulfonyl group in the target compound contrasts with the nitro and dimethylamino groups in BG1189/BG1190. The sulfonyl group may enhance metabolic stability or solubility compared to nitro derivatives, which are often associated with cytotoxicity . The absence of a nitro group in the target compound could reduce antibacterial efficacy, as nitro groups in BG1189/BG1190 are critical for disrupting bacterial efflux pumps .

The morpholine substituent in the mercapto derivative () offers distinct hydrogen-bonding capabilities but lacks reported activity data .

Thiol vs. Sulfonyl Groups: The 2-mercapto group in the morpholinopropyl analogue () could confer redox-modulating properties, contrasting with the electron-deficient sulfonyl group in the target compound .

Mechanistic Implications

- Efflux Pump Inhibition : BG1189/BG1190 enhance chloramphenicol activity by blocking efflux pumps in Gram-negative bacteria. The target compound’s bulkier tert-butylsulfonyl group may hinder penetration through bacterial membranes, reducing efficacy unless optimized .

- Enzyme Binding : The pyrrolidin-1-yl and sulfonyl groups may interact with ATP-binding cassettes (ABC transporters) or kinase domains, though this remains speculative without experimental validation.

Biologische Aktivität

The compound 3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Quinazolinones are known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with a tert-butylsulfonyl group and a pyrrolidine moiety , contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure is pivotal in determining its interaction with biological targets.

The biological activity of 3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Receptor Modulation : It may interact with various receptors, modulating their signaling pathways and influencing cellular responses.

- Antioxidant Activity : Similar quinazolinones have demonstrated antioxidant properties, potentially contributing to their protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance:

- In vitro studies have shown that quinazolinone compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 3k | A549 | <10 | Apoptosis induction |

| 3k | MCF7 | 5 | Cell cycle arrest |

Antimicrobial Activity

Quinazolinones also exhibit antimicrobial properties:

- Compounds similar to 3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 7.80 |

| Escherichia coli | >100 |

Anti-inflammatory Effects

Some quinazolinones have been reported to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines and modulating immune responses.

Case Studies

- Study on Anticancer Activity : A recent investigation into various quinazolinone derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines. The study emphasized the role of the tert-butylsulfonyl group in increasing lipophilicity, which may facilitate better membrane penetration.

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related quinazolinones demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential.

Q & A

Q. What are effective synthetic routes for 3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one?

Methodological Answer: The synthesis of quinazolin-4(3H)-one derivatives often involves multicomponent reactions (MCRs) with catalysts like KAl(SO₄)₂·12H₂O (alum), which improves yields (e.g., 71–93%) and reduces reaction times. Key steps include:

- Cyclization of isatoic anhydride with amines or hydrazines under reflux conditions .

- Microwave-assisted synthesis to accelerate reactions (e.g., 5 minutes vs. hours under conventional heating) using polar solvents like DMAC .

- Post-functionalization of the quinazolinone core, such as sulfonylation or alkylation, to introduce the tert-butylsulfonyl-pyrrolidine moiety .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Structural validation requires a combination of:

Q. What biological activities are reported for quinazolin-4(3H)-one derivatives?

Methodological Answer: Quinazolinones exhibit:

- Antimicrobial activity : Tested via disk diffusion and MIC assays against pathogens like S. aureus and E. coli. Substituents like trifluoromethyl or chloro groups enhance potency .

- Antifungal activity : Derivatives with halogenated aryl groups reduce sclerotia formation in Rhizoctonia solani by 40–65% .

- Anti-inflammatory potential : Isoxazole or furan motifs (common in related compounds) modulate COX-2 inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Catalyst screening : Alum increases yields in MCRs by facilitating proton transfer .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Microwave irradiation : Reduces reaction times (e.g., from 6 hours to 5 minutes) and minimizes side products .

- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity products .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Systematic SAR analysis : Compare substituent effects (e.g., 2-alkyl vs. 2-aryl groups) using standardized assays .

- Dose-response profiling : Identify non-linear activity trends (e.g., higher MICs at elevated concentrations due to aggregation) .

- Control for assay variability : Use reference standards (e.g., tetracycline for antimicrobial tests) and replicate experiments .

Q. What structural features enhance the bioactivity of quinazolin-4(3H)-one derivatives?

Methodological Answer: Key pharmacophores include:

- Sulfonyl groups : Improve metabolic stability and target binding (e.g., tert-butylsulfonyl in pyrrolidine) .

- Heterocyclic appendages : Isoxazole or furan rings enhance π-π stacking with enzyme active sites .

- Halogen substituents : Chloro or fluoro groups at position 6 or 8 increase antifungal potency .

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to kinases or antimicrobial targets (e.g., DNA gyrase) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen-bond acceptors in the quinazolinone core) .

- ADMET prediction : SwissADME or pkCSM tools assess bioavailability and toxicity risks .

Q. How to assess the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.